4-Chloro-2-(difluoromethyl)quinoline-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-chloroquinoline with difluoromethylating agents under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-2-(difluoromethyl)quinoline-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antiviral effects. The quinoline core allows it to intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Quinolines: Compounds like 4-chloroquinoline and 2-(difluoromethyl)quinoline share structural similarities.
Quinolones: These include compounds like ciprofloxacin and levofloxacin, which are known for their antibacterial properties.
Uniqueness
4-Chloro-2-(difluoromethyl)quinoline-6-carboxylic acid is unique due to the presence of both chloro and difluoromethyl groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-chloro-2-(difluoromethyl)quinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2NO2/c12-7-4-9(10(13)14)15-8-2-1-5(11(16)17)3-6(7)8/h1-4,10H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOISPRNJIPXMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=CC(=N2)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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